benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperidine, a nitrogen-containing heterocycle, and features both amino and fluorine substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures high enantiomeric purity and yields the desired amino alcohols efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of chiral lithium amides for kinetic separation of racemic mixtures is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or fluorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3R,4S)-1-Benzyl-3,4-pyrrolidinediol
- Benzyl (3R,4S)-3-(bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylate
Uniqueness
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both amino and fluorine substituents. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride is a synthetic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis, and pharmacological implications.
Structural Characteristics
The compound features a piperidine ring with an amino group and a fluorine atom, enhancing its lipophilicity and making it a candidate for various pharmacological applications. Its molecular formula is C13H17FN2O2, with a molecular weight of approximately 288.74 g/mol. The presence of the benzyl group contributes to its ability to interact with lipid membranes, which is crucial for its biological activity.
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride has been studied for its binding affinity to specific enzymes and receptors. The unique stereochemistry allows it to selectively modulate the activity of biological targets, which is essential for drug design.
Potential Mechanisms Include:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes, thereby affecting metabolic pathways critical for cellular function.
- Ion Channel Modulation : The compound might alter the activity of ion channels, impacting cellular excitability and signaling.
Pharmacological Implications
Research indicates that this compound can interact with several biological targets, making it a candidate for therapeutic applications. Its structural similarities with other piperidine derivatives suggest potential uses in treating neurological disorders and other diseases where modulation of neurotransmitter systems is beneficial.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride:
- Binding Affinity Studies : Research has shown that the compound exhibits significant binding affinity to serotonin receptors, suggesting a role in modulating serotonergic signaling pathways.
- Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibits specific lysine demethylases, which are implicated in various cancers and neurodegenerative diseases .
- Cellular Assays : Cellular assays have indicated that benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride enhances neuronal survival under stress conditions, highlighting its neuroprotective properties .
Comparative Analysis
To illustrate the uniqueness of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride compared to other similar compounds, the following table summarizes key structural features and biological activities:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Lacks stereochemical specificity | No chiral center at the 3-position |
(3R,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Different stereochemistry | Different biological activity profile |
Benzyl 4-amino-piperidine | No fluorine substitution | Lacks enhanced lipophilicity due to fluorine |
4-Amino-3-fluoropiperidine | Does not contain a benzyl group | Less lipophilic than benzyl-substituted analogs |
The distinct stereochemistry and the presence of both fluorine and a benzyl group contribute to the unique pharmacological properties of this compound.
Properties
CAS No. |
2101206-40-8 |
---|---|
Molecular Formula |
C13H18ClFN2O2 |
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1 |
InChI Key |
CVDZOJLGFLYIMX-LYCTWNKOSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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